3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide
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Description
3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
- The compound has shown potential in cardiac electrophysiology. Studies have identified similar compounds as potent selective class III agents, indicating a potential role in treating arrhythmias (Morgan et al., 1990).
Bi-Heterocyclic Benzamides in Pharmacology
- Bi-heterocyclic benzamides, which include similar structures, have been synthesized and evaluated as inhibitors of alkaline phosphatase. These compounds have shown promise in regulating bone and teeth calcification (Abbasi et al., 2019).
Sensing and Detection Technologies
- Certain derivatives have been developed for colorimetric sensing, particularly for fluoride anions. This suggests applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
Insecticidal Applications
- Research has explored the insecticidal potential of related compounds, suggesting a role in agricultural pest control (Fadda et al., 2017).
Anti-Cancer Potential
- Investigations into similar compounds have revealed anti-cancer activity, particularly against gastric cancer cell lines. This opens up possibilities for therapeutic applications in oncology (Liu et al., 2019).
Proton Conductivity in Novel Histamine Derivatives
- Studies have synthesized new compounds with imidazole units, closely related to the subject compound, demonstrating high proton conductivity. This has implications for materials science and engineering (Kodchakorn et al., 2021).
Properties
IUPAC Name |
3-cyano-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-12-2-1-3-14(10-12)16(21)19-7-9-20-8-6-18-15(20)13-4-5-13/h1-3,6,8,10,13H,4-5,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFWMYILBJEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.